AS6

PYL antagonist binding affinity ABA receptor

AS6 is a uniquely characterized synthetic PYL receptor antagonist that occupies the 3' tunnel to block PP2C binding. Its defined PYL5 Kd (0.48 μM) and solved PYR1 co-crystal (PDB 3WG8) make it an essential reference standard for reproducible ABA-signaling SAR studies. Unlike PAO4, AS6 offers moderate antagonism in Arabidopsis germination assays, enabling nuanced pathway dissection.

Molecular Formula C21H32O4S
Molecular Weight 380.54
CAS No. 1609660-14-1
Cat. No. B605614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS6
CAS1609660-14-1
SynonymsAS6;  AS 6;  AS-6; 
Molecular FormulaC21H32O4S
Molecular Weight380.54
Structural Identifiers
SMILESCCCCCCSC1=C(C(C(CC1=O)(C)C)(C=CC(=CC(=O)O)C)O)C
InChIInChI=1S/C21H32O4S/c1-6-7-8-9-12-26-19-16(3)21(25,20(4,5)14-17(19)22)11-10-15(2)13-18(23)24/h10-11,13,25H,6-9,12,14H2,1-5H3,(H,23,24)/b11-10+,15-13-/t21-/m1/s1
InChIKeyAOFXVHRNNSAVEA-IHZHKDPYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AS6 (CAS 1609660-14-1): A First-in-Class PYL Antagonist for ABA Signaling Research Procurement


AS6 (3'-Hexylsulfanylabscisic acid) is a synthetic, non-covalent antagonist of the abscisic acid (ABA) receptor PYR/PYL/RCAR (PYL) proteins. It is a 3'-modified ABA analog, designed through a structure-based approach [1]. AS6 binds to PYL receptors, particularly PYL5, with a dissociation constant (Kd) of 0.48 μM, and blocks the interaction between PYLs and protein phosphatase 2Cs (PP2Cs) by steric hindrance, thereby acting as an antagonist of ABA signaling [1]. Its crystal structure in complex with the PYR1 receptor (PDB: 3WG8) has been solved, providing a detailed mechanistic basis for its activity [2].

Why Generic Substitution Fails for AS6 (3'-Hexylsulfanylabscisic Acid) in ABA Signaling Studies


Generic substitution of AS6 with other ABA analogs or in-class PYL antagonists is not feasible due to its unique mechanism of action and differential activity profile. Unlike direct competitors such as the conformationally restricted analog PAO4 or the 4'-modified PANMe series, AS6 occupies the 3' tunnel of PYL receptors to sterically hinder PP2C binding [1]. This distinct binding mode results in varying degrees of antagonism across different plant species and physiological assays compared to its analogs [2]. Furthermore, AS6 exhibits a specific Kd for PYL5 (0.48 μM) and a defined activity profile in seed germination assays, which differs significantly from that of PAO4 in both Arabidopsis and lettuce models [3]. Therefore, substituting AS6 with a seemingly similar PYL antagonist would introduce experimental variability, compromising the reproducibility and interpretability of studies on ABA signaling.

Quantitative Evidence Guide: Differentiating AS6 from Key PYL Antagonist Comparators


Binding Affinity to PYL5: AS6 vs. (+)-PAO4 and PANMe

AS6 exhibits a dissociation constant (Kd) of 0.48 μM for the PYL5 receptor, which is a key target in ABA signaling. This affinity is comparable to that of ABA itself [1]. In contrast, the conformationally restricted analog (+)-PAO4 demonstrates a higher binding affinity for PYL5, owing to an entropic advantage [2]. Additionally, 4'-modified PANs (e.g., PANMe) have been shown to bind PYLs with an affinity comparable to ABA, but their in vivo antagonistic effects differ significantly from those of AS6 [3].

PYL antagonist binding affinity ABA receptor

Comparative Antagonist Activity in Arabidopsis Seed Germination Assays: AS6 vs. (+)-PAO4

In seed germination assays using Arabidopsis thaliana, the antagonist (+)-PAO4 was found to be a slightly stronger antagonist than AS6 [1]. This indicates that while both compounds act as PYL antagonists, (+)-PAO4 exhibits enhanced potency in this specific physiological context, which is attributed to its higher binding affinity for PYL5.

seed germination Arabidopsis thaliana antagonist activity

Species-Specific Antagonist Potency: AS6 vs. (+)-PAO4 in Lettuce Seed Germination

In contrast to the modest difference observed in Arabidopsis, (+)-PAO4 is a significantly stronger antagonist than AS6 in lettuce (Lactuca sativa) seed germination assays [1]. This demonstrates a notable species-specific difference in the efficacy of these two antagonists, with (+)-PAO4 showing a much greater potency in this dicot crop species.

Lactuca sativa seed germination species-specific activity

Comparative In Vivo Antagonist Efficacy in Stress-Induced ABA Responses: AS6 vs. PAN Series

A study comparing a series of 4'-modified PYL antagonists (PANs), including PANMe, to AS6 demonstrated that the PANs suppressed stress-induced ABA responses in vivo more strongly than AS6 [1]. The PANs completely abolished ABA-induced PYL-PP2C interactions in vitro, whereas AS6 exhibited a comparatively weaker effect on these in vivo stress responses. The study further noted that AS6 and the PANs antagonized the effects of ABA to different degrees in different plants, suggesting that these compounds can function as 'chemical scalpels' to dissect ABA signaling pathways [1].

in vivo efficacy stress response ABA signaling

Mechanistic Distinction in PP2C Inhibition: AS6 vs. Antabactin

AS6 and another antagonist, antabactin (ANT), both induce gate-closed conformations and PYL dimer dissociation. However, their mechanisms of blocking PP2C binding are distinct. AS6 obstructs the interaction between PP2C and PYLs by occupying the 3' tunnel adjacent to the ABA binding site [1]. In contrast, antabactin blocks the conserved Trp lock of HAB1 (a PP2C) to PYL [1]. This mechanistic difference highlights that AS6 is a specific tool for probing the 3' tunnel's role in PP2C recruitment, a function not shared by antabactin.

mechanism of action PP2C receptor binding

Recommended Research Application Scenarios for AS6 (3'-Hexylsulfanylabscisic Acid)


Benchmarking Novel PYL Ligands in Binding Studies

AS6 serves as a well-characterized reference compound for in vitro binding assays targeting the PYL5 receptor. Its defined Kd of 0.48 μM [1] allows researchers to calibrate their assays and directly compare the binding affinity of newly synthesized PYL agonists or antagonists. This is particularly useful in structure-activity relationship (SAR) studies focused on the 3' position of ABA.

Investigating the Role of the PYL 3' Tunnel in PP2C Recruitment

Due to its unique mechanism of action, where it occupies the 3' tunnel of PYL receptors to sterically hinder PP2C binding [2], AS6 is an ideal chemical probe for dissecting the specific contribution of this structural motif to the formation of the PYL-PP2C complex. Studies using AS6 can provide insights into the molecular dynamics of ABA signaling initiation.

Moderate Antagonism of ABA Responses in Arabidopsis Seed Germination

In Arabidopsis thaliana, AS6 provides a moderate level of antagonism against ABA-induced seed dormancy, in contrast to the stronger antagonist (+)-PAO4 [3]. This makes AS6 a suitable tool for experiments where complete blockade of ABA signaling is undesirable, or where a more subtle modulation of the pathway is required. It can be used to study the threshold levels of ABA signaling needed for specific physiological outcomes.

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